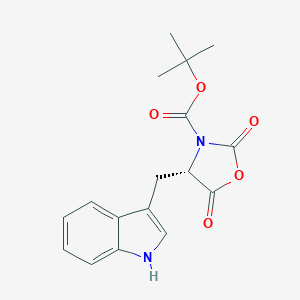

Boc-Trp-N-carboxyanhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583404 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175837-77-1 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Boc-Trp-N-carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). This key derivative of the amino acid tryptophan is a fundamental building block in the synthesis of peptides and polypeptides, playing a crucial role in the development of novel therapeutics and advanced biomaterials. This document outlines its chemical and physical characteristics, reactivity, and provides a generalized experimental workflow for its use in solid-phase peptide synthesis.

Core Chemical and Physical Properties

Boc-Trp-N-carboxyanhydride is a white to faintly beige crystalline powder.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the formation of the N-carboxyanhydride (NCA) ring structure impart specific chemical properties that are essential for its application in peptide chemistry.[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₈N₂O₅ | [3][4] |

| Molecular Weight | 330.34 g/mol | [3][4] |

| Melting Point | ~135 °C (decomposition) | [1][3] |

| Optical Activity | [α]20/D +78 ± 5° (c = 1% in THF) | [1][3] |

| CAS Number | 175837-77-1 | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative understanding of its solubility can be inferred from its structure and related compounds. As a protected amino acid derivative, Boc-Trp-NCA is generally soluble in a range of polar aprotic organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | References |

| Ethers | Tetrahydrofuran (THF) | Soluble | [1][3] |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [5] |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [5] |

| Water | Sparingly Soluble | [5] |

Reactivity and Stability

The chemical reactivity of Boc-Trp-NCA is centered around two key functional groups: the N-carboxyanhydride ring and the Boc protecting group.

The NCA ring is highly susceptible to nucleophilic attack, which drives the ring-opening polymerization to form peptide bonds.[6] This reactivity is harnessed in peptide synthesis, where the free amino group of a growing peptide chain acts as the nucleophile.[7] The reaction releases carbon dioxide as the sole byproduct, which is a significant advantage of this methodology.[7] However, this high reactivity also makes NCAs sensitive to moisture and heat, which can lead to premature polymerization or hydrolysis.[8] Therefore, Boc-Trp-NCA requires storage at low temperatures under anhydrous conditions to maintain its integrity.[3]

The Boc protecting group is stable under the neutral or slightly basic conditions required for NCA polymerization but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[9][10] This acid lability allows for the selective deprotection of the N-terminus of the growing peptide chain, enabling the stepwise addition of subsequent amino acid residues.[7] The indole side chain of the tryptophan residue can also be susceptible to side reactions during peptide synthesis, although the Boc-NCA methodology itself does not directly protect it.[9]

Experimental Protocols

The primary application of Boc-Trp-NCA is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a Boc-Trp-NCA residue into a peptide chain using Boc-SPPS.

General Protocol for Boc-Trp-NCA Coupling in Solid-Phase Peptide Synthesis

1. Resin Preparation:

-

Start with a suitable solid support resin (e.g., Merrifield resin) functionalized with the C-terminal amino acid of the target peptide.[11]

-

The N-terminal Boc group of the resin-bound amino acid must be removed prior to coupling.

2. Deprotection:

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for approximately 30 minutes to remove the N-terminal Boc group.[7][10]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.

3. Neutralization:

-

Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (typically 5-10% v/v).[12]

-

Wash the resin again with DCM to remove excess base and the resulting salt.

4. Coupling:

-

Dissolve Boc-Trp-NCA in an anhydrous polar aprotic solvent, such as DMF or DCM.

-

Add the Boc-Trp-NCA solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.[13]

5. Washing:

-

After the coupling is complete (indicated by a negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove any unreacted Boc-Trp-NCA and byproducts.

6. Cycle Repetition:

-

The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][7]

Visualizing the Workflow

The following diagram illustrates the general cycle of solid-phase peptide synthesis using Boc-protected amino acid N-carboxyanhydrides.

Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis.

References

- 1. BOC-TRYPTOPHAN NCA | 175837-77-1 [amp.chemicalbook.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound = 98.0 CHN 175837-77-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Boc-Trp-N-carboxyanhydride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-L-tryptophan Nα-carboxyanhydride (Boc-Trp-NCA), a key reagent in the field of peptide synthesis. This document outlines its chemical properties, provides a general framework for its use in solid-phase peptide synthesis (SPPS), and discusses its role as a fundamental building block in the development of peptide-based therapeutics.

Core Properties of Boc-Trp-N-carboxyanhydride

This compound is an amino acid derivative utilized in biochemical research, particularly in the synthesis of peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise addition of the tryptophan residue to a growing peptide chain.

| Property | Value | Reference |

| CAS Number | 175837-77-1 | [1] |

| Molecular Weight | 330.34 g/mol | [1] |

| Molecular Formula | C₁₇H₁₈N₂O₅ | [1] |

| Physical Form | Faintly beige powder | |

| Melting Point | ~135 °C (decomposes) | |

| Optical Activity | [α]20/D +78±5°, c = 1% in THF | |

| Storage Temperature | 2-8°C |

Application in Peptide Synthesis

The primary application of this compound is in peptide synthesis, most notably in Boc-based solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc protecting group is stable under the conditions of peptide bond formation but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle.

General Experimental Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general cycle for incorporating an amino acid residue, such as tryptophan using this compound, into a peptide sequence using Boc SPPS.

Key Experimental Protocols in Boc SPPS

While a specific protocol for this compound is highly dependent on the target peptide sequence and the resin used, the following outlines the fundamental steps in the process.

1. Deprotection of the Resin-Bound Peptide:

-

The N-terminal Boc group of the peptide anchored to the resin is removed to expose a free amine for the subsequent coupling reaction.

-

Reagent: A solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[2]

-

Procedure: The peptide-resin is treated with the TFA/DCM solution for approximately 15-30 minutes.[2] When tryptophan is present in the sequence, scavengers such as 0.5% dithiothreitol (DTE) may be added to the deprotection solution to prevent side reactions.[2]

-

Following deprotection, the resin is washed with DCM and then an alcohol like isopropanol (IPA) to remove residual acid.[2]

2. Neutralization:

-

After acid treatment for deprotection, the newly exposed N-terminal amine is in the form of a TFA salt. This salt must be neutralized to the free amine before the next coupling step.

-

Reagent: A solution of a non-nucleophilic base, such as 5% N,N-diisopropylethylamine (DIEA) in DCM, is typically used.

-

Procedure: The resin is treated with the DIEA solution, followed by several washes with DCM to remove excess base and the resulting salt.

3. Coupling of this compound:

-

The this compound is activated and then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.

-

Method: The use of N-carboxyanhydrides (NCAs) is one method for coupling amino acids.[3] Alternatively, Boc-Trp-OH can be used with a coupling reagent. Common coupling reagents for Boc chemistry include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3]

-

Procedure: The Boc-protected amino acid is pre-activated or activated in situ with the chosen coupling reagent and then added to the neutralized peptide-resin. The reaction is allowed to proceed until completion, which is monitored by a qualitative test (e.g., the ninhydrin test).

-

The resin is then washed to remove excess reagents and byproducts, making it ready for the next deprotection step.

4. Final Cleavage:

-

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and side-chain protecting groups are removed.

-

Reagent: In Boc SPPS, strong acids such as hydrogen fluoride (HF) are typically required for the final cleavage.[2][4] This is a hazardous procedure that requires specialized equipment.

Synthesis of N-Carboxyanhydrides (NCAs)

The synthesis of α-amino acid N-carboxyanhydrides, including Boc-Trp-NCA, is a critical preliminary step. A general method involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent.

A general procedure for synthesizing NCAs involves charging a reaction flask with the amino acid, drying it under a high vacuum, and then adding an anhydrous solvent like tetrahydrofuran (THF). A phosgene equivalent, such as diphosgene, is then added, and the reaction is warmed until completion. The crude product is then typically purified by precipitation.

Role in Drug Development and Research

This compound is a crucial building block in the synthesis of peptides for research and pharmaceutical development. The tryptophan residue itself is of interest in medicinal chemistry due to its unique indole side chain, which can be involved in various biological interactions. Derivatives of tryptophan have been explored for their potential neuroprotective and anti-inflammatory properties.[5] While this compound is a synthetic tool and not a biologically active signaling molecule itself, it enables the precise incorporation of tryptophan into custom-designed peptides. These synthetic peptides are instrumental in:

-

Drug Discovery: Serving as scaffolds for developing new drug candidates.[5]

-

Structure-Activity Relationship (SAR) Studies: Allowing researchers to understand how the tryptophan residue contributes to a peptide's biological function.

-

Development of Peptide-Based Therapeutics: Peptides containing tryptophan are investigated for a wide range of therapeutic applications.

It is important to note that this compound itself is not involved in biological signaling pathways. Tryptophan and its metabolites, however, are precursors to neurotransmitters and can act as ligands for receptors like the aryl hydrocarbon receptor (AhR), influencing various physiological and pathological processes.[6][7] The use of Boc-Trp-NCA is confined to the chemical synthesis phase of research and development.

References

- 1. scbt.com [scbt.com]

- 2. chempep.com [chempep.com]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tert-butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).[1] Its strategic application allows for the stepwise and controlled assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of the Boc group, including its chemical properties, mechanisms of protection and deprotection, and detailed experimental protocols.

Core Principles of Boc Protection

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[2] This prevents undesired reactions at the N-terminus during the formation of a peptide bond with the subsequent amino acid.[3] The Boc group's stability in basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups commonly used for amino acid side chains.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS.[1] It employs the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[1] This difference in acid lability is fundamental to the selective deprotection steps required in peptide synthesis.[4]

Mechanism of Boc Protection and Deprotection

Boc Protection: The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][5] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks a carbonyl carbon of (Boc)₂O.[2][6]

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process.[1] It is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[2][7] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decarboxylates to release the free amine as an ammonium salt.[8]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS method involves a cyclical process of deprotection, neutralization, and coupling to assemble a peptide chain on a solid support.[2][8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall success of peptide synthesis. The following tables summarize typical reaction conditions and outcomes.

Table 1: N-Boc Protection of Primary Amines

| Amine Substrate | Base | Solvent | (Boc)₂O (equiv) | Time (h) | Yield (%) |

| Phenylalanine | NaOH | H₂O/Dioxane | 1.1 | 4 | >95 |

| Glycine | TEA | H₂O/THF | 1.5 | 6 | >90 |

| Lysine | DIPEA | DCM | 2.2 | 12 | >85 (di-Boc) |

Data compiled from various sources.

Table 2: Boc Deprotection Methods and Efficiencies

| Reagent | Concentration | Solvent | Time (min) | Scavenger | Typical Efficiency (%) |

| Trifluoroacetic Acid (TFA) | 25-50% | DCM | 20-30 | Thioanisole | >99 |

| Hydrogen Chloride (HCl) | 4 M | Dioxane | 30 | None | >98 |

Data compiled from various sources.[1][5]

Experimental Protocols

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[7]

Materials:

-

Amino acid (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

2:1 v/v mixture of H₂O/THF

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, ice bath

Procedure:

-

Setup: In a round-bottom flask, dissolve the amino acid and TEA or DIPEA in the H₂O/THF mixture. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add (Boc)₂O to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Workup: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Extract the aqueous residue with DCM (e.g., 3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.[1][8]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[8]

-

Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[1][5]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.

This protocol describes the final step of cleaving the completed peptide from the resin and removing side-chain protecting groups. Caution: This procedure often involves highly hazardous reagents like hydrogen fluoride (HF) and requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[8]

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly.

-

Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for the recommended time (typically 1-4 hours).

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Drying: Dry the final peptide product under vacuum.

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

-

Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine.[5] The addition of scavengers to the deprotection cocktail is crucial to trap these cations.[5]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, particularly at elevated temperatures or with prolonged exposure to base. This can lead to racemization and the formation of β-peptide bonds.[9]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable diketopiperazine, leading to termination of the peptide chain.[9]

-

Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially under acidic conditions.[10]

Conclusion

The Boc protecting group has been a foundational tool in peptide synthesis for decades. Its reliability, well-understood chemistry, and the robustness of the Boc-SPPS methodology make it a valuable strategy, particularly for the synthesis of long or complex peptides.[2] While Fmoc-based chemistry has gained popularity due to its milder deprotection conditions, a thorough understanding of Boc chemistry remains essential for researchers and professionals in peptide chemistry and drug development.[]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

Mechanism of Ring-Opening Polymerization of N-Carboxyanhydrides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), a cornerstone technique for the synthesis of well-defined polypeptides for biomedical applications, including drug delivery.[1] This document details the primary polymerization pathways, offers in-depth experimental protocols for key procedures, and presents quantitative data to inform experimental design.

Core Mechanisms of Polymerization

The ring-opening polymerization of NCAs can proceed through several mechanisms, primarily distinguished by the nature of the initiating species. The two most fundamental pathways are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[2][3][4][5][6] The choice of initiator and reaction conditions dictates which mechanism predominates, thereby influencing the characteristics of the resulting polypeptide, such as molecular weight, polydispersity, and end-group fidelity.[4][7]

Normal Amine Mechanism (NAM)

Initiated by nucleophiles containing at least one active hydrogen, such as primary amines, the NAM is a chain-growth process.[8] The initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opening event and the formation of a carbamic acid intermediate.[8] This intermediate subsequently decarboxylates to yield a new primary amine terminus, which then propagates the polymerization by attacking another NCA monomer.[3] The initiator becomes incorporated into the growing polymer chain.[3] Due to the higher nucleophilicity of primary amines compared to the propagating chain's terminal amine, initiation is often faster than propagation, which can lead to polypeptides with low polydispersity.[8]

Activated Monomer Mechanism (AMM)

The AMM is typically initiated by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides.[3][4] In this pathway, the initiator acts as a base, deprotonating the nitrogen of the NCA monomer to form an "activated" NCA anion.[3][8] This anionic monomer then acts as the nucleophile, attacking the C5 carbonyl of another NCA monomer to propagate the chain.[3][8] The AMM can lead to very high molecular weight polypeptides, but control over the polymerization can be challenging, often resulting in broader molecular weight distributions.[4]

Other Polymerization Systems

Recent advancements have introduced a variety of initiators and catalysts to achieve better control over NCA ROP, leading to "living" polymerizations where termination and chain-transfer reactions are minimized.[4][9] These include:

-

Metal-based Initiators: Transition metal complexes can initiate polymerization through mechanisms that offer excellent control over molecular weight and polydispersity.[6]

-

Organocatalysts: Systems utilizing organocatalysts, such as N-heterocyclic carbenes or thiourea derivatives, provide metal-free routes to well-defined polypeptides.

-

Hexamethyldisilazane (HMDS) and other silyl-amines: These initiators offer a controlled, metal-free polymerization pathway.[4]

-

Lithium Hexamethyldisilazide (LiHMDS): This initiator enables extremely rapid and moisture-tolerant NCA polymerization, which can be conducted in an open vessel.[9][10]

Data Presentation

The choice of initiator and reaction conditions significantly impacts the outcome of the polymerization. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Initiator Systems for NCA Polymerization

| Initiator/Catalyst | Monomer | Solvent | Time | M [n,GPC] (kDa) | Đ (M [w]/M [n]) | Reference |

| n-Hexylamine | γ-benzyl-L-glutamate (BLG)-NCA | DCM | 120 min | 20.5 | 1.05 | [11] |

| n-Hexylamine + Acetic Acid | γ-benzyl-L-glutamate (BLG)-NCA | DCM | 160 min | 22.6 | 1.05 | [12] |

| n-Hexylamine + 18-Crown-6 | γ-benzyl-L-glutamate (BLG)-NCA | DCM | - | 136 | - | [13] |

| LiHMDS | γ-benzyl-L-glutamate (BLG)-NCA | - | minutes to hours | variable | 1.08–1.28 | [9] |

| n-BuNH[14] [+]Cl [-] | N-phenoxycarbonyl-functionalized α-amino acid (NPCA) | DMAc | - | variable | ~1.04-1.14 | [15] |

| DMAPPCl (catalyst) | γ-benzyl-L-glutamate (BLG)-NCA | - | - | 4.5 to 109.3 | <1.20 | [16] |

M [n,GPC]: Number-average molecular weight determined by Gel Permeation Chromatography. Đ: Polydispersity Index.

Table 2: Effect of Temperature on NCA Polymerization

| Monomer | Initiator | Temperature (°C) | Result | Reference |

| Nε-trifluoroacetyl-L-lysine NCA | n-Hexylamine | 20 | Broad molecular weight distribution, significant side reactions | [3][7] |

| Nε-trifluoroacetyl-L-lysine NCA | n-Hexylamine | 0 | "Living" polymerization, minimal side reactions, 99% living chains | [3][7] |

| Various NCAs | - | 0 | Controlled polymerization, low polydispersities (~1.1) | [17] |

| BLA, BLS, BLT NCAs | - | 20 | Significant side reactions | [18] |

| BLA, BLS, BLT NCAs | - | 0 | Preferred temperature to minimize side reactions | [18] |

BLA: β-benzyl-L-aspartate, BLS: O-benzyl-L-serine, BLT: O-benzyl-L-threonine.

Table 3: Influence of Solvent on NCA Polymerization

| Monomer | Solvent | Observation | Reference |

| γ-benzyl-L-glutamate (BLG)-NCA | DCM (low polarity) | Two-stage, accelerated kinetics (Cooperative Covalent Polymerization) | [19] |

| γ-benzyl-L-glutamate (BLG)-NCA | DMF (polar) | One-stage, slower kinetics | [19] |

| γ-benzyl-L-glutamate (BLG)-NCA | Chloroform/DMF cosolvent | Accelerated rate with improved molecular weight distribution | [20] |

| γ-benzyl-L-glutamate (BLG)-NCA | DMF | Termination by reaction with solvent can occur | [7] |

Experimental Protocols

NCA Monomer Synthesis and Purification

The purity of NCA monomers is critical for achieving controlled polymerization.[4] The most common method for NCA synthesis is the Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene or a phosgene equivalent like triphosgene.[8]

Protocol 1: General Synthesis of NCAs using Triphosgene

-

Reaction Setup: Suspend the desired amino acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Phosgenation: Add a solution of triphosgene (0.33-0.40 equivalents) in anhydrous THF dropwise to the amino acid suspension at a controlled temperature (typically 40-60 °C). The reaction mixture is usually stirred for 2-4 hours.

-

Work-up: After the reaction is complete (as monitored by the disappearance of the starting material, often indicated by the solution becoming clear), the solvent is removed under reduced pressure.

-

Purification: The crude NCA is then purified, typically by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane).[21] For NCAs that are oils or low-melting solids, flash column chromatography on silica gel can be an effective purification method.[5][22]

Protocol 2: Purification of NCAs by Recrystallization [22]

-

Dissolve the crude NCA in a minimal amount of a hot, suitable solvent (e.g., THF, ethyl acetate).

-

Slowly add a cold anti-solvent (e.g., hexane, heptane) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation.

-

Collect the crystals by filtration under a dry, inert atmosphere.

-

Wash the crystals with a small amount of cold anti-solvent.

-

Dry the purified NCA crystals under high vacuum. For high purity, this process may be repeated multiple times.[21]

Ring-Opening Polymerization Procedure

The following is a general protocol for a primary amine-initiated ROP. Modifications will be necessary for other initiator systems.

Protocol 3: Amine-Initiated ROP of NCAs

-

Preparation: In a glovebox or under high vacuum, dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF, DCM, or THF).

-

Initiation: Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent. Add the required amount of the initiator solution to the NCA solution to achieve the desired monomer-to-initiator ratio ([M]/[I]).

-

Polymerization: Allow the reaction to stir at the desired temperature (e.g., 0 °C or room temperature) for a specified time. The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).[18]

-

Termination/Precipitation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether or methanol.

-

Purification: Collect the precipitated polypeptide by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Characterization Techniques

Protocol 4: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

-

Sample Preparation: Dissolve the purified polypeptide in the GPC eluent (e.g., DMF with 0.01 M LiBr) at a concentration of 1-5 mg/mL.

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range.

-

Analysis: Inject the sample solution and elute with the mobile phase at a constant flow rate.

-

Calibration: Determine the number-average molecular weight (M [n]), weight-average molecular weight (M [w]), and polydispersity index (Đ = M [w]/M [n]) relative to polymer standards (e.g., polystyrene or polymethyl methacrylate).

Protocol 5: MALDI-TOF Mass Spectrometry for End-Group Analysis and Molecular Weight Determination

-

Sample Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture such as acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[14]

-

Spotting: Mix the polypeptide sample solution (typically in the pmol/μL range) with the matrix solution. Spot a small volume (e.g., 1 μL) of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.[14]

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron) to obtain the mass spectrum.

-

Data Analysis: The resulting spectrum will show a distribution of polymer chains, from which the repeating unit mass and the masses of the end-groups can be determined. This allows for verification of the initiation and termination mechanisms.[7]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of polypeptides via NCA ROP.

References

- 1. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.7. Peptide analysis by MALDI-ToF MS [bio-protocol.org]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. materials.uoi.gr [materials.uoi.gr]

- 8. doras.dcu.ie [doras.dcu.ie]

- 9. researchgate.net [researchgate.net]

- 10. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 15. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: An In-depth Technical Guide to the Solubility and Stability of Boc-Trp-NCA

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, the purity, solubility, and stability of starting materials are paramount. Among these crucial building blocks is Nα-tert-Butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA), a key reagent whose characteristics significantly influence the outcome of synthetic endeavors. This technical guide provides a comprehensive overview of the solubility and stability of Boc-Trp-NCA, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Understanding the behavior of Boc-Trp-NCA in various solvents and under different environmental conditions is essential for optimizing reaction parameters, ensuring high yields, and maintaining the integrity of the final peptide product. This document delves into the core physicochemical properties of Boc-Trp-NCA, presenting predictive data on its solubility and outlining its stability profile. Furthermore, it provides detailed experimental protocols for determining these critical parameters, empowering researchers to conduct their own assessments and make informed decisions in their synthetic workflows.

Core Characteristics of Boc-Trp-NCA

Boc-Trp-NCA is a derivative of the amino acid L-tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and activated as an N-carboxyanhydride (NCA). This dual functionality makes it a highly reactive monomer for ring-opening polymerization (ROP) in the synthesis of polypeptides. However, this reactivity also renders it susceptible to degradation by moisture, nucleophiles, and elevated temperatures.[1][2]

The bulky and lipophilic Boc group enhances solubility in many organic solvents compared to the unprotected amino acid, a crucial attribute for homogeneous reaction conditions.[3] The indole side chain of tryptophan also contributes to its overall physicochemical properties, including its potential for specific degradation pathways.

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for Boc-Trp-NCA is not extensively available in public literature, a predictive solubility profile can be constructed based on the known solubility of its parent compound, N-Boc-L-tryptophan, and the general characteristics of NCAs.[3][4] The presence of the NCA ring is expected to slightly modify the solubility compared to the parent amino acid derivative.

Table 1: Predicted Quantitative Solubility of Boc-Trp-NCA in Common Organic Solvents at Ambient Temperature

| Solvent Family | Solvent | Predicted Solubility (mg/mL) |

| Chlorinated Solvents | Dichloromethane (DCM) | > 100 |

| Chloroform | > 100 | |

| Ethers | Tetrahydrofuran (THF) | 50 - 100 |

| 1,4-Dioxane | > 100 | |

| Diethyl Ether | 10 - 25 | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | > 100 |

| Acetonitrile (ACN) | 25 - 50 | |

| Alcohols | Methanol | 10 - 25 |

| Ethanol | 5 - 10 | |

| Hydrocarbons | Hexanes | < 1 |

Note: This data is predictive and should be confirmed experimentally.

Stability Characteristics and Degradation Pathways

The stability of Boc-Trp-NCA is a critical factor for its successful storage and application. As an NCA, it is inherently sensitive to moisture, which can lead to hydrolysis and the formation of the corresponding amino acid, releasing carbon dioxide.[1] The presence of acidic or basic impurities can also catalyze its degradation. The Boc protecting group itself is labile under strong acidic conditions.

Table 2: Predicted Stability of Boc-Trp-NCA under Various Conditions

| Condition | Parameter | Predicted Stability Outcome |

| Temperature | -20°C (Solid) | High (Stable for >1 year) |

| 4°C (Solid) | Good (Stable for several months) | |

| Ambient (Solid) | Moderate (Degradation likely over weeks) | |

| > 40°C (Solid) | Low (Significant degradation expected) | |

| Humidity | Anhydrous | High |

| Ambient | Low (Hydrolysis will occur) | |

| Light | Dark | High |

| UV Exposure | Moderate (Potential for photolytic degradation of the tryptophan side chain) | |

| pH | Neutral | Moderate (in aprotic solvents) |

| Acidic (strong) | Low (Cleavage of Boc group) | |

| Basic | Low (Ring-opening and polymerization) |

Note: This data is predictive and should be confirmed experimentally.

A potential degradation pathway for Boc-Trp-NCA, particularly in the presence of nucleophiles or impurities, involves the ring-opening of the NCA. The tryptophan indole side chain can also be susceptible to oxidation.

Below is a diagram illustrating a simplified, hypothetical degradation pathway of Boc-Trp-NCA initiated by water.

Caption: Hypothetical Hydrolytic Degradation of Boc-Trp-NCA.

Experimental Protocols

To empower researchers with the tools to assess the quality of their Boc-Trp-NCA, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Solubility by the Gravimetric Method

This protocol outlines a straightforward method for quantifying the solubility of Boc-Trp-NCA in a given solvent.[5][6]

1. Materials:

- Boc-Trp-NCA

- Solvent of interest (anhydrous)

- Analytical balance

- Vials with screw caps

- Vortex mixer

- Thermostatic shaker or water bath

- Syringe filters (0.22 µm, PTFE)

- Pre-weighed evaporation dishes

2. Procedure:

- Add an excess amount of Boc-Trp-NCA to a vial.

- Add a known volume of the solvent to the vial.

- Tightly cap the vial and vortex for 1 minute.

- Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

- Allow the vial to stand for at least 1 hour to let undissolved solid settle.

- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.

- Record the exact volume of the filtered solution.

- Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

- Once the solvent is fully evaporated, weigh the dish containing the dried solute.

- Repeat the drying and weighing process until a constant weight is achieved.

3. Calculation:

- Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of filtered solution (mL)

Protocol 2: Stability Assessment via Accelerated Stability Testing (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing and is designed to predict the long-term stability of Boc-Trp-NCA.[7][8][9][10]

1. Materials:

- Boc-Trp-NCA from a single, pure batch

- Climate-controlled stability chambers

- Amber glass vials with inert gas overlay

- HPLC system with a suitable column and detector

- Reference standard for Boc-Trp-NCA

2. Procedure:

- Package multiple samples of Boc-Trp-NCA in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) and seal tightly.

- Place the vials in stability chambers set to the following conditions:

- Long-term: 25°C ± 2°C / 60% RH ± 5% RH

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

- Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12 months for long-term testing).

- For each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 3).

- Compare the results to the initial (time 0) sample.

3. Data Analysis:

- Plot the percentage of remaining Boc-Trp-NCA against time for each storage condition.

- Identify and quantify any significant degradation products.

- Use the data from the accelerated study to predict the shelf-life under long-term storage conditions.

Protocol 3: Purity Determination and Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Boc-Trp-NCA and for use in stability studies.

1. Instrumentation and Conditions:

- HPLC System: A system with a gradient pump, autosampler, column oven, and a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

- Gradient: 5% to 95% B over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 220 nm and 280 nm.

- Injection Volume: 10 µL.

2. Sample Preparation:

- Accurately weigh and dissolve approximately 1 mg of Boc-Trp-NCA in 1 mL of acetonitrile.

- Filter the solution through a 0.45 µm syringe filter before injection.

3. Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition.

- Inject the prepared sample.

- Record the chromatogram.

4. Data Analysis:

- Determine the purity of Boc-Trp-NCA by calculating the area percentage of the main peak relative to the total area of all peaks.

- In stability studies, monitor for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

The following diagram illustrates the general workflow for the solubility and stability assessment of Boc-Trp-NCA.

Caption: General Experimental Workflow.

Conclusion

The successful application of Boc-Trp-NCA in peptide synthesis is intrinsically linked to a thorough understanding of its solubility and stability. This guide provides a foundational framework, including predictive data and detailed experimental protocols, to assist researchers in navigating the challenges associated with this reactive building block. By carefully considering the choice of solvents and implementing robust storage and handling procedures, the scientific community can continue to leverage the power of Boc-Trp-NCA to advance the frontiers of drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. database.ich.org [database.ich.org]

- 8. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. database.ich.org [database.ich.org]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Side Chain of Tryptophan: A Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The unique indole side chain of tryptophan, the largest of the twenty proteinogenic amino acids, imparts a rich and versatile reactivity that is fundamental to its diverse roles in chemistry, biology, and pharmacology. This technical guide provides an in-depth exploration of the chemical behavior of the tryptophan indole moiety, offering a valuable resource for researchers in drug discovery, protein engineering, and chemical biology. We will delve into the key reactions, metabolic pathways, and analytical techniques associated with this remarkable amino acid, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Reactivity of the Indole Ring

The indole ring is an aromatic heterocyclic system characterized by a benzene ring fused to a pyrrole ring. This structure results in a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The reactivity of the indole nucleus is significantly greater than that of benzene, by a factor of approximately 10¹³[1][2].

Electrophilic Aromatic Substitution

Electrophilic substitution is the hallmark of indole chemistry, with a strong preference for substitution at the C3 position. This regioselectivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzene ring. If the C3 position is blocked, substitution may occur at the C2 or N1 positions, and under strongly acidic conditions that protonate C3, substitution can be directed to the C5 position of the benzene ring.

Key electrophilic substitution reactions of the indole ring include:

-

Nitration: The introduction of a nitro group (-NO₂) onto the indole ring. Due to the sensitivity of the indole nucleus to strong acids, which can cause polymerization, nitration is typically carried out under non-acidic conditions.[3]

-

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). N-halosuccinimides, such as N-bromosuccinimide (NBS), are commonly used reagents for this purpose.

-

Sulfonation: The introduction of a sulfonic acid group (-SO₃H). This reaction is typically performed using a sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid.[4]

-

Formylation (Vilsmeier-Haack Reaction): The introduction of a formyl group (-CHO) at the C3 position. This is a widely used reaction employing a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Mannich Reaction: An aminoalkylation reaction that introduces a dialkylaminomethyl group at the C3 position. This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole. The product, a "Mannich base" like gramine, is a valuable synthetic intermediate.

Table 1: Quantitative Data on Electrophilic Substitution of Indole

| Reaction | Electrophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Nitration | Ammonium tetramethylnitrate / Trifluoroacetic anhydride | Sub-room temperature | N-Boc-3-nitroindole | 91 | [5] |

| Nitration | Concentrated Nitric Acid | - | 3-acetyl-6-nitroindole | Predominant | [6] |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Catalytic mandelic acid, aqueous conditions, RT | Brominated arenes | Good | [7] |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | CH₂Cl₂, 40 °C | Indolyl-nitroalkane | 94 | [8] |

| Formylation | Vilsmeier Reagent (from DMF/POCl₃) | 0 °C to RT | Indole-3-carbaldehyde | 77 | [9] |

| Mannich Reaction | Dimethyliminium chloride | - | N-t-Bu-BN-gramine | 53 | [10] |

N-Alkylation

The nitrogen atom of the indole ring can also act as a nucleophile, leading to N-alkylation. This reaction is often in competition with C3-alkylation. The regioselectivity can be influenced by the choice of base, solvent, and the nature of the alkylating agent. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to deprotonate the indole nitrogen, favoring N-alkylation.[11]

Table 2: Quantitative Data on N-Alkylation of Indoles

| Alkylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Tosylhydrazone | CuI (10) | tri(p-tolyl)phosphine (10) | KOH (2.5) | Dioxane | 100 | 68 | [12] |

| Styrene | Cu(OAc)₂ (5.0) | (R)-DTBM-SEGPHOS (6.0) | - | THF | 90 | High | [13] |

| Benzyl alcohol | Fe-1 (5) | - | K₂CO₃ (1) | TFE | 110 | 31-99 | |

| Benzyl bromide | - | - | NaH (1.2) | DMF | RT | 91 (one-pot) | [14] |

C2-Alkylation

While C3 is the most reactive site for electrophilic substitution, recent advances in catalysis have enabled selective functionalization at the C2 position. Photocatalytic methods, often employing visible light and a photosensitizer, have emerged as powerful tools for the C2-alkylation of tryptophan residues in peptides.[15][16][17] These methods offer mild reaction conditions and high chemoselectivity, making them suitable for late-stage functionalization of complex biomolecules.

Table 3: Quantitative Data on Photocatalytic C2-Alkylation of Tryptophan Derivatives

| Alkylating Agent | Photocatalyst | Additive | Solvent | Irradiation | Yield (%) | Reference |

| Ethyl bromodifluoroacetate | fac-[Ir(ppy)₃] | TEA | DMF | Blue LEDs | 30 | [17] |

| Bromodifluoroacetamide | 4CzIPN (5 mol%) | - | - | 450 nm LED | - | [16] |

| Pyridinium salts | - | - | - | 390 nm | 41-51 |

Physicochemical Properties

Table 4: Bond Dissociation Energies (BDEs) and Spectroscopic Properties of the Indole Moiety

| Property | Value | Notes | Reference |

| N-H Bond Dissociation Energy | ~101 kcal/mol | In n-propylamine, for comparison | |

| α(C-H) Bond Dissociation Energy | ~91 kcal/mol | In n-propylamine, for comparison | [18] |

| C-H BDE (Indole) | Varies by position | Calculated using B3LYP/6-31G(d) | [9][19] |

| UV Absorption Maximum | ~280 nm | In aqueous solution | [20] |

| Fluorescence Emission Maximum | ~350 nm | In aqueous solution, sensitive to environment | [20] |

| Fluorescence Quantum Yield | 0.12 - 0.13 | In water at 23°C | [21] |

Experimental Protocols

This section provides detailed methodologies for key reactions involving the tryptophan indole side chain.

Vilsmeier-Haack Formylation of Indole

Objective: To synthesize indole-3-carbaldehyde.

Materials:

-

Indole

-

Vilsmeier reagent (or generated in situ from DMF and POCl₃)

-

Dimethylformamide (DMF)

-

1 M Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

To a solution of Vilsmeier reagent (2.0 eq.) in DMF, add indole (1.0 eq.) at 0 °C.

-

Stir the solution for 2.5 hours at room temperature.

-

Quench the reaction mixture by adding 1 M NaOH solution and dilute with water.

-

Pour the solution into ice-cooled water and stir for 1 hour at the same temperature.

-

Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield indole-3-carbaldehyde.

Mannich Reaction of Indole (Synthesis of Gramine)

Objective: To synthesize 3-(dimethylaminomethyl)indole (Gramine).

Materials:

-

Indole

-

Formaldehyde

-

Dimethylamine

-

Appropriate solvent (e.g., glacial acetic acid)

Procedure:

-

Combine indole, formaldehyde, and dimethylamine in the chosen solvent.

-

The reaction typically proceeds at room temperature, but gentle heating may be required.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture, which may involve neutralization and extraction with an organic solvent.

-

Purify the crude product by crystallization or chromatography to obtain gramine.

Copper-Catalyzed N-Alkylation of Indole

Objective: To synthesize N-alkylated indoles using N-tosylhydrazones.

Materials:

-

Indole

-

N-tosylhydrazone

-

Potassium hydroxide (KOH)

-

Copper iodide (CuI)

-

tri(p-tolyl)phosphine

-

Dioxane (anhydrous)

-

Argon atmosphere

Procedure:

-

In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%) in dioxane.

-

Stir the mixture at 100 °C under an argon atmosphere for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent.

-

Add ethyl acetate and ammonia solution, and separate the layers.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[12]

Photocatalytic C2-Alkylation of a Tryptophan-Containing Peptide

Objective: To selectively alkylate the C2 position of a tryptophan residue in a peptide.

Materials:

-

Tryptophan-containing peptide

-

Alkylating agent (e.g., ethyl bromodifluoroacetate)

-

Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photocatalyst like 4CzIPN)

-

Solvent (e.g., DMF or DMSO, potentially with some aqueous buffer)

-

Light source (e.g., blue LEDs, 450 nm)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel, dissolve the tryptophan-containing peptide, the alkylating agent, and the photocatalyst in the chosen solvent.

-

Degas the solution by bubbling with an inert gas.

-

Irradiate the reaction mixture with the light source at room temperature for the specified time (can range from minutes to hours).

-

Monitor the reaction progress by LC-MS or ¹⁹F NMR (if using a fluorinated alkylating agent).

-

Upon completion, the modified peptide can be purified using reverse-phase HPLC.

Biological Significance: Tryptophan Metabolic Pathways

Tryptophan is a crucial precursor for the biosynthesis of several neuroactive molecules and other essential compounds. The metabolism of tryptophan primarily follows three pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota).

The Serotonin Pathway

This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.

The Kynurenine Pathway

The majority of dietary tryptophan is metabolized through the kynurenine pathway, which is involved in immune regulation and the production of NAD+.

Analytical Techniques: Tryptophan Fluorescence Quenching

The intrinsic fluorescence of tryptophan is a powerful tool for studying protein structure, dynamics, and ligand binding. The emission spectrum of the indole side chain is highly sensitive to its local environment. When a protein binds to a ligand, conformational changes can alter the environment around a tryptophan residue, leading to a change in its fluorescence intensity, a phenomenon known as fluorescence quenching.

Experimental Workflow for Tryptophan Fluorescence Quenching Assay

This technical guide provides a foundational understanding of the reactivity of the tryptophan indole side chain. The versatility of this moiety, from its role in fundamental biological pathways to its application in the synthesis of novel therapeutics and bioconjugates, continues to be a rich area of scientific exploration. The experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers seeking to harness the unique chemical properties of tryptophan in their work.

References

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. experts.umn.edu [experts.umn.edu]

- 7. par.nsf.gov [par.nsf.gov]

- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 13. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 21. tandfonline.com [tandfonline.com]

A Tale of Two Chemistries: An In-Depth Technical Guide to Boc and Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, two strategies have long reigned supreme: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies. The choice between these robust techniques is a pivotal decision in the development of peptide-based therapeutics, research tools, and diagnostics, directly influencing the efficiency, purity, and overall success of the synthetic endeavor. This technical guide provides a comprehensive comparison of the Boc and Fmoc strategies, delving into their core chemical principles, presenting quantitative performance data, detailing experimental protocols, and illustrating the fundamental workflows.

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary α-amino protecting group and the conditions required for its removal during the iterative cycles of peptide chain elongation.

The Boc Strategy: This classic approach, which laid the foundation for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[2] This reliance on a graduation of acid lability for selective deprotection is a key characteristic of the Boc/Bzl protection scheme.[1]

The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group. This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with the peptide's cleavage from the resin using TFA.[] This "orthogonality," where the temporary and permanent protecting groups are removed by fundamentally different chemical mechanisms, is a significant advantage of the Fmoc approach.[5]

Quantitative Performance: A Comparative Analysis

While both methods are capable of producing high-quality peptides, their performance can differ based on the peptide's sequence, length, and hydrophobicity. The following tables summarize key performance metrics, drawing from literature examples, including the synthesis of the challenging hydrophobic amyloid beta (Aβ) (1-42) peptide.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-dimethylformamide (DMF) |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |

| Final Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) |

| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |

| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |

| Safety Considerations | Requires specialized apparatus for highly corrosive and toxic HF | Avoids the use of HF, generally considered safer |

| Cost of Amino Acid Derivatives | Generally less expensive | Can be more expensive |

Table 1: General Comparison of Boc and Fmoc SPPS Strategies [5][6]

| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |

| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [7] |

| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [7] |

| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [7] |

| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [7] |

| Illustrative Synthesis | Proline-containing decapeptide | ~20-50% | Potentially higher for aggregation-prone sequences | [3] |

| Illustrative Synthesis | Proline-containing decapeptide | ~30-60% | ~70-95% (highly sequence-dependent) | [3] |

Table 2: Comparative Yield and Purity Data for the Synthesis of Hydrophobic and "Difficult" Peptides

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.

Visualizing the Workflows: Boc and Fmoc Synthesis Cycles

The cyclical nature of solid-phase peptide synthesis is central to both strategies. The following diagrams, generated using the DOT language, illustrate the key steps in each cycle.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following are generalized protocols for the key steps in both Boc and Fmoc SPPS. It is important to note that these may require optimization based on the specific peptide sequence and resin used.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and Swelling:

-

Place the desired amount of Merrifield or PAM resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Perform a pre-wash by agitating for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]

-

Drain the deprotection solution and wash the resin with DCM (3x).

3. Neutralization:

-

Wash the resin with isopropanol (IPA) (2x) and DCM (3x).

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3x).

4. Amino Acid Coupling:

-

Dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

-

Add 6 equivalents of DIEA to the amino acid solution to initiate activation.

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

Wash the resin with DCM (3x) and IPA (2x).

5. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

For cleavage from Merrifield or PAM resin with removal of benzyl-based side-chain protecting groups, use anhydrous hydrofluoric acid (HF) at 0°C for 1 hour in the presence of scavengers (e.g., anisole). (Caution: HF is extremely toxic and requires specialized equipment and handling procedures).

-

Alternatively, trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers can be used.

-

Following cleavage, the crude peptide is precipitated with cold diethyl ether, washed, and dried.

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and Swelling:

-

Place the desired amount of a suitable Fmoc-compatible resin (e.g., Wang, Rink Amide) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour with gentle agitation.

-

Drain the solvent.

2. Nα-Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for an initial 3-5 minutes, drain, and add a fresh solution of 20% piperidine in DMF.

-

Continue agitation for another 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x).

3. Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-protected amino acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.

-

Add 6-10 equivalents of a base (e.g., DIEA or 2,4,6-collidine) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF, followed by DCM, and then methanol.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically containing TFA and scavengers. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[]

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[]

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc peptide synthesis is a critical decision that depends on a multitude of factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Fmoc strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, orthogonality, and high amenability to automation, making it particularly suitable for complex and sensitive peptides.[9] However, the Boc strategy remains a robust and valuable tool, especially for the synthesis of long or hydrophobic peptides where on-resin aggregation can be a significant challenge.[2][] A thorough understanding of the chemical principles, advantages, and limitations of each strategy is essential for the successful synthesis of the desired peptide target.

References

The Pivotal Role of N-Carboxyanhydrides in Modern Polypeptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides is fundamental to advancing numerous scientific fields, from materials science to targeted therapeutics. Among the various polymerization techniques, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has emerged as the most efficient and versatile method for producing high molecular weight polypeptides with controlled architectures.[1][2] This technical guide provides an in-depth exploration of the core principles of NCA chemistry, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of this powerful synthetic tool.

The Chemistry of N-Carboxyanhydride Polymerization

The foundation of this methodology lies in the reactivity of the NCA monomer, a cyclic derivative of an amino acid. The polymerization process involves the nucleophilic attack on one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of a propagating chain end. This process is accompanied by the release of carbon dioxide, a thermodynamically favorable byproduct that drives the reaction forward.[3]

Two primary mechanisms govern the ring-opening polymerization of NCAs: the "Normal Amine" mechanism and the "Activated Monomer" mechanism. The choice of initiator and reaction conditions dictates which pathway is favored.

Polymerization Mechanisms

Normal Amine Mechanism (NAM): Initiated by nucleophiles such as primary amines (e.g., n-hexylamine), this mechanism involves the initiator attacking the C5 carbonyl of the NCA monomer. This leads to the formation of an amine-terminated chain that then propagates by attacking subsequent NCA monomers. NAM is generally preferred for controlled polymerizations as it allows for a more predictable chain growth.[4]

Activated Monomer Mechanism (AMM): This pathway is typically initiated by strong bases (e.g., tertiary amines or alkoxides) that deprotonate the N-H bond of the NCA monomer itself. The resulting anionic NCA then acts as the nucleophile, attacking another NCA monomer to initiate polymerization. While often faster, the AMM can be more prone to side reactions, leading to broader molecular weight distributions.[5]

Below is a diagram illustrating the key differences between these two fundamental mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

Methodological & Application

Application Notes and Protocols for Boc-Tryptophan Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the solid-phase synthesis of peptides containing tryptophan using tert-butyloxycarbonyl (Boc) chemistry. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method, particularly advantageous for complex or lengthy peptide sequences. Special considerations are necessary when incorporating tryptophan due to the susceptibility of its indole side chain to modification during acidic conditions.

Core Principles of Boc-SPPS for Tryptophan-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc/Bzl strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids. Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. This difference in acid lability is a key feature of the Boc-SPPS strategy.[1]